molecular formula C18H12Cl3N3O3S B2656454 6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide CAS No. 869628-77-3

6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide

Katalognummer: B2656454
CAS-Nummer: 869628-77-3
Molekulargewicht: 456.72
InChI-Schlüssel: OVMZPUQILVBVLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridine-3-carboxamide core linked via an ethyl chain to a 2,4-dioxo-1,3-thiazolidin-3-yl moiety substituted with a 3,4-dichlorophenyl methylidene group. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Eigenschaften

IUPAC Name

6-chloro-N-[2-[5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c19-12-3-1-10(7-13(12)20)8-14-17(26)24(18(27)28-14)6-5-22-16(25)11-2-4-15(21)23-9-11/h1-4,7-9H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMZPUQILVBVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCNC(=O)C3=CN=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridine ring
  • A thiazolidine moiety
  • A dichlorophenyl group

This structural diversity suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of thiazolidine compounds often exhibit anticancer activity. The presence of the thiazolidine ring in this compound may contribute to its cytotoxic effects against cancer cell lines. For instance, studies have shown that similar thiazolidine derivatives inhibit cell proliferation in various cancer models, suggesting that the compound may have comparable effects.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5491.61Apoptosis induction
Compound BMV4-110.3MEK/ERK pathway inhibition
6-chloro...TBDTBDTBD

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing thiazolidine structures have been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism by which these compounds exert their anti-inflammatory actions.

Case Study: COX Inhibition
A recent study demonstrated that similar thiazolidine derivatives showed significant inhibition of COX-II activity. The compound's structural features may enhance its binding affinity to COX enzymes, leading to reduced inflammation in animal models.

The proposed mechanisms through which 6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide exerts its biological activity include:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit kinases and other enzymes critical for cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Interference with MAPK/ERK signaling pathways has been observed in related compounds.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazolidine derivatives. These investigations reveal that modifications in the chemical structure can significantly affect their biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group additionIncreased cytotoxicity
Chlorine substitutionEnhanced enzyme inhibition

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and inferred physicochemical properties:

Compound Name & Source Key Substituents/Functional Groups Inferred Properties
Target Compound 3,4-Dichlorophenyl, thiazolidinone, pyridine-3-carboxamide High lipophilicity (Cl groups), rigid conformation, moderate solubility
6-Chloro-N-({5-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]Thiophen-2-Yl}Methyl)Pyridine-3-Carboxamide 4-Fluorophenyl, oxadiazole, thiophene Increased rigidity (oxadiazole), lower polarity (F vs. Cl), reduced metabolic stability
6-Chloro-N-[2-[(5Z)-2,4-Dioxo-5-[(3,4,5-Trimethoxyphenyl)Methylidene]-1,3-Thiazolidin-3-Yl]Ethyl]Pyridine-3-Carboxamide 3,4,5-Trimethoxyphenyl, thiazolidinone Enhanced lipophilicity (methoxy groups), potential for π-π stacking
5-Chloro-N-(4-Chlorophenyl)-1-[(3-Chlorophenyl)Methyl]-6-Oxo-1,6-Dihydropyridine-3-Carboxamide Multiple Cl substituents, dihydropyridine High electron-withdrawing effects, possible cytotoxicity
5-Chloro-N-(2,4-Difluorophenyl)-6-Oxo-1-[[3-(Trifluoromethyl)Phenyl]Methyl]Pyridine-3-Carboxamide Trifluoromethyl, difluorophenyl Extreme lipophilicity, metabolic resistance (CF3), potential CNS activity

Pharmacological and Physicochemical Implications

Electron-Withdrawing Effects
  • The target compound ’s 3,4-dichlorophenyl group provides balanced electron-withdrawing effects, optimizing receptor binding without excessive hydrophobicity. In contrast, the trimethoxyphenyl analog relies on electron-donating methoxy groups, which may reduce binding affinity to targets requiring halogen interactions.
Conformational Rigidity
  • The thiazolidinone ring in the target compound and its trimethoxyphenyl analog imposes structural rigidity, favoring entropic gains upon target binding. The oxadiazole-thiophene system , while rigid, may limit solubility due to reduced polarity.
Solubility and Bioavailability
  • The dihydropyridine derivative ’s reduced aromaticity could improve solubility but may compromise stability under physiological conditions.
  • The trifluoromethyl group significantly increases lipophilicity, likely enhancing blood-brain barrier penetration but risking accumulation in lipid-rich tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.